4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Catalog No.
S3116045
CAS No.
942199-58-8
M.F
C7H5Cl2FO3S
M. Wt
259.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chlorid...

CAS Number

942199-58-8

Product Name

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

IUPAC Name

4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Molecular Formula

C7H5Cl2FO3S

Molecular Weight

259.07

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3

InChI Key

LJJKNXDUARKHSK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl

solubility

not available

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is an organic compound characterized by the molecular formula C7H6ClFO3SC_7H_6ClFO_3S and a molecular weight of approximately 259.08 g/mol. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity due to the presence of the sulfonyl chloride group. The unique structure includes a benzene ring substituted with a chlorine atom at the para position, a fluorine atom at the ortho position, and a methoxy group at the meta position. These substituents enhance its reactivity and make it a valuable reagent in organic synthesis and chemical research .

  • Nucleophilic Substitution: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, resulting in the formation of sulfonamide or sulfonate derivatives.
  • Coupling Reactions: It can act as a sulfonylating agent in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
  • Reactivity with Nucleophiles: The compound readily reacts with amines and alcohols, leading to the formation of sulfonamides and sulfonates, respectively .

The synthesis of 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride typically involves:

  • Sulfonylation Reaction: The compound is synthesized by reacting 4-chloro-2-fluoro-5-methoxybenzene with chlorosulfonic acid or sulfuryl chloride.
  • Reaction Conditions: This reaction is usually conducted in an inert solvent like dichloromethane or chloroform under controlled temperatures to prevent product decomposition.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors and precise control over reaction parameters .

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride has several applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing sulfonamide and sulfonate derivatives.
  • Biological Research: The compound aids in modifying biological molecules, facilitating studies on enzyme mechanisms and protein functions.
  • Industrial Uses: It finds applications in producing specialty chemicals, polymers, and coatings .

Interaction studies involving 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride focus on its reactivity with nucleophiles. Its electrophilic nature allows it to form strong covalent bonds with various nucleophilic species, which can be explored in biochemical assays to understand its effects on biological systems. Further research could elucidate its interactions with specific enzymes or proteins .

Several compounds share structural similarities with 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloro-2-fluorobenzenesulfonyl chloride1214334-01-60.80
4-Fluoro-2-methylbenzenesulfonyl chloride2905-21-70.79
2-Fluoro-5-methylbenzenesulfonyl chloride26120-86-50.79
3-Fluoro-4-methoxybenzene-1-sulfonyl chloride67475-55-20.88
3,4-Dimethoxybenzenesulfonyl chloride23095-31-00.80

Uniqueness

The uniqueness of 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride lies in its combination of chloro and fluoro substituents along with a methoxy group. This combination enhances its reactivity and selectivity in

XLogP3

2.6

Dates

Last modified: 04-15-2024

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